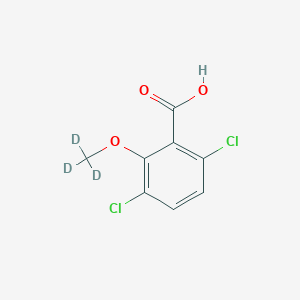![molecular formula C23H24N8O3 B020997 (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one CAS No. 102714-70-5](/img/structure/B20997.png)
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one has low toxicity and does not have any significant effects on normal cell growth. However, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one in lab experiments is its potential as a fluorescent probe for imaging cells and tissues. Additionally, its low toxicity and selectivity for cancer cells make it a promising candidate for further study as an anticancer agent. However, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one. One direction is to further investigate its potential as an anticancer agent and to determine its mechanism of action. Another direction is to explore its potential as a fluorescent probe for imaging cells and tissues in vivo. Additionally, further studies could investigate its potential applications in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one involves the reaction of 4-amino-6,7-dimethoxyquinazoline-2-carbaldehyde with piperazine and propargyl bromide in the presence of a palladium catalyst. The resulting product is then reacted with sodium azide and copper sulfate to obtain the final compound.
Aplicaciones Científicas De Investigación
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cells and tissues.
Propiedades
Número CAS |
102714-70-5 |
|---|---|
Nombre del producto |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one |
Fórmula molecular |
C23H24N8O3 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H24N8O3/c1-33-19-13-17-18(14-20(19)34-2)26-23(27-22(17)24)31-11-9-30(10-12-31)21(32)8-5-15-3-6-16(7-4-15)28-29-25/h3-8,13-14H,9-12H2,1-2H3,(H2,24,26,27)/b8-5+ |
Clave InChI |
KEKOVWRBNKELII-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)N=[N+]=[N-])N)OC |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)N=[N+]=[N-])N)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)N=[N+]=[N-])N)OC |
Sinónimos |
4-A-2-AZCP-6,7-DMQ 4-amino-2-(4-(4-azidocinnamoyl)piperazino)-6,7-dimethoxyquinazoline 4-amino-2-AZCP-6,7-dimethoxyquinazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



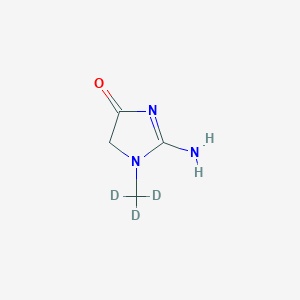
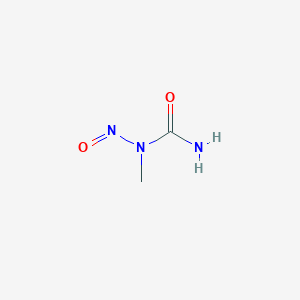
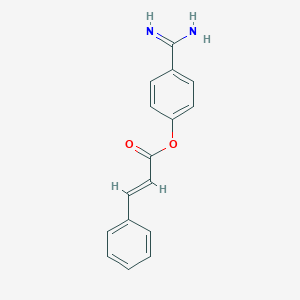
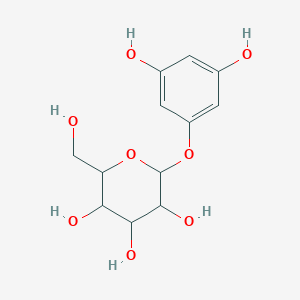
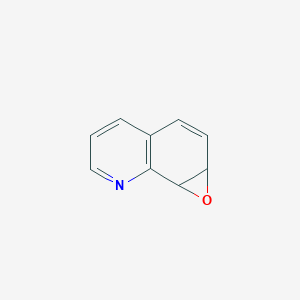
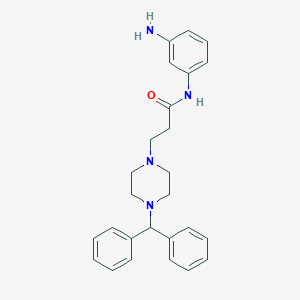
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
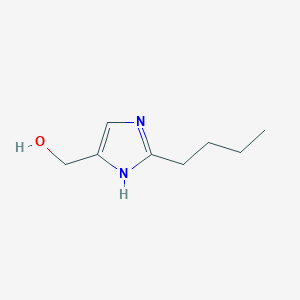


![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
